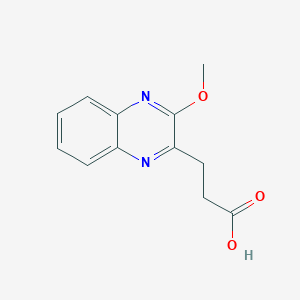

3-(3-Methoxyquinoxalin-2-yl)propanoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >34.8 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(3-methoxyquinoxalin-2-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3/c1-17-12-10(6-7-11(15)16)13-8-4-2-3-5-9(8)14-12/h2-5H,6-7H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTIQZKAWWUSNIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC2=CC=CC=C2N=C1CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00364073 | |

| Record name | 3-(3-methoxyquinoxalin-2-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00364073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>34.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24803176 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

727682-53-3 | |

| Record name | 3-(3-methoxyquinoxalin-2-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00364073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Structure Elucidation of 3-(3-Methoxyquinoxalin-2-yl)propanoic acid

Abstract

The quinoxaline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The precise determination of the molecular structure of novel quinoxaline derivatives is a critical step in drug discovery and development, ensuring that biological activity is correctly attributed to the intended molecule. This in-depth guide provides a comprehensive, multi-technique workflow for the unambiguous structure elucidation of 3-(3-Methoxyquinoxalin-2-yl)propanoic acid, a representative substituted quinoxaline. This document is intended for researchers, chemists, and drug development professionals, offering both the theoretical basis and practical protocols for a systematic and self-validating analytical approach.

Introduction

Quinoxaline derivatives exhibit a wide range of biological activities, making them a focal point for the synthesis of new chemical entities.[1][2] The synthesis of 2,3-disubstituted quinoxalines is often achieved through the condensation of o-phenylenediamines with α-dicarbonyl compounds or via nucleophilic substitution on a pre-formed quinoxaline core.[1][2][3] Regardless of the synthetic route, rigorous structural confirmation is paramount. This guide outlines a logical progression of analytical techniques, beginning with foundational methods and advancing to sophisticated spectroscopic analyses to definitively establish the molecular architecture of the target compound, this compound.

The overall analytical strategy is designed to be a self-validating system, where data from each technique corroborates the others, leading to an irrefutable structural assignment.

Caption: Overall workflow for structure elucidation.

Foundational Analysis: Confirming the Building Blocks

Before proceeding to complex spectroscopic methods, foundational analyses provide essential preliminary data regarding the compound's purity, empirical formula, and the presence of key functional groups.

Elemental Analysis (CHN)

Rationale: Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen. This data is used to calculate the empirical formula, which is the simplest whole-number ratio of atoms in the compound. This serves as a fundamental check against the proposed molecular formula.

Expected Results for C₁₂H₁₂N₂O₃:

-

Carbon (C): 62.06%

-

Hydrogen (H): 5.21%

-

Nitrogen (N): 12.06%

Infrared (IR) Spectroscopy

Rationale: IR spectroscopy is a rapid, non-destructive technique used to identify the presence of specific functional groups based on their characteristic vibrational frequencies.[4][5] For the target molecule, we expect to identify the carboxylic acid and aromatic functionalities.

Key Expected Absorptions:

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group | Interpretation |

|---|---|---|---|

| 3300-2500 (very broad) | O-H stretch | Carboxylic Acid | The extreme broadness is due to strong intermolecular hydrogen bonding, a hallmark of carboxylic acid dimers.[6][7][8] |

| ~3050 (sharp, weak) | C-H stretch | Aromatic | Indicates C-H bonds on the quinoxaline ring.[9] |

| ~2950 (sharp, medium) | C-H stretch | Aliphatic | Corresponds to the propanoic acid side chain's CH₂ groups.[9] |

| 1725-1700 (strong, sharp) | C=O stretch | Carboxylic Acid | A strong, characteristic absorption for the carbonyl group.[6][7] |

| 1600-1450 (multiple) | C=C / C=N stretch | Aromatic/Heterocycle | Vibrations from the quinoxaline ring system. |

| ~1250 (strong) | C-O stretch | Carboxylic Acid / Aryl Ether | A combination of the C-O single bond stretches from the acid and the methoxy group.[7] |

Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

-

Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Record a background spectrum of the empty ATR stage.

-

Place a small amount (1-2 mg) of the solid sample directly onto the crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹, co-adding at least 16 scans to improve the signal-to-noise ratio.

-

Perform an automatic baseline correction and ATR correction using the instrument software.

Molecular Formula and Fragmentation Analysis via Mass Spectrometry

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elemental composition of a compound.[10][11] High-resolution mass spectrometry (HRMS), in particular, provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula.[12][13][14]

High-Resolution Mass Spectrometry (HRMS)

Rationale: HRMS measures the mass-to-charge ratio (m/z) to four or more decimal places. This precision allows for the calculation of a unique elemental composition, distinguishing the target molecule from other potential isomers or compounds with the same nominal mass.

Expected Results for C₁₂H₁₂N₂O₃:

-

Molecular Formula: C₁₂H₁₂N₂O₃

-

Exact Mass: 232.0848 g/mol

-

Observed Ion (Positive ESI): [M+H]⁺

-

Expected m/z: 233.0921

Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) HRMS

-

Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile/water with 0.1% formic acid).

-

Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Acquire data in positive ion mode over a mass range of m/z 50-500.

-

Use a known reference standard for internal or external mass calibration to ensure high mass accuracy (typically <5 ppm).

-

Process the data using the instrument's software to identify the monoisotopic peak for the [M+H]⁺ ion and use the formula calculator to confirm the elemental composition based on the accurate mass.[12]

Tandem Mass Spectrometry (MS/MS) Fragmentation

Rationale: MS/MS involves isolating the molecular ion ([M+H]⁺) and subjecting it to collision-induced dissociation (CID) to generate fragment ions. The fragmentation pattern provides a "fingerprint" of the molecule, offering crucial information about its substructures.[15] This helps to piece together the molecular puzzle, corroborating the connectivity determined by NMR.[16][17]

Predicted Key Fragmentation Pathways:

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure/Identity |

|---|---|---|---|

| 233.09 | 188.06 | 45.03 (COOH) | Loss of the carboxylic acid group via cleavage of the C-C bond alpha to the ring. |

| 233.09 | 215.08 | 18.01 (H₂O) | Loss of water from the carboxylic acid group. |

| 233.09 | 202.08 | 31.01 (CH₃O) | Loss of the methoxy radical. |

| 188.06 | 157.05 | 31.01 (CH₃O) | Subsequent loss of the methoxy radical from the m/z 188 fragment. |

Definitive Structural Connectivity via NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed structure of organic molecules in solution.[18][19][20] A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is used to map out the complete carbon skeleton and the placement of all protons.[21]

1D NMR: ¹H and ¹³C Spectra

Rationale: ¹H NMR provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. ¹³C NMR reveals the number of unique carbon atoms and their electronic environment.

Predicted ¹H NMR (400 MHz, DMSO-d₆):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~12.3 | br s | 1H | H -OOC | Acidic proton, broad signal, exchanges with D₂O. |

| 8.0-7.7 | m | 4H | Ar-H | Protons on the quinoxaline benzene ring. |

| 4.05 | s | 3H | O-CH ₃ | Singlet for the methoxy group protons. |

| 3.15 | t | 2H | Ar-CH ₂ | Triplet, adjacent to another CH₂ group. |

| 2.80 | t | 2H | CH₂-COOH | Triplet, coupled to the adjacent CH₂ group. |

Predicted ¹³C NMR (100 MHz, DMSO-d₆):

| Chemical Shift (δ, ppm) | Assignment | Rationale |

|---|---|---|

| ~173.5 | C =O | Carboxylic acid carbonyl carbon. |

| ~158.2 | C 3-OCH₃ | Quaternary quinoxaline carbon attached to the methoxy group. |

| ~154.5 | C 2-CH₂ | Quaternary quinoxaline carbon attached to the propanoic acid side chain. |

| ~141.0, ~140.5 | C 4a, C 8a | Quaternary carbons at the quinoxaline ring junction. |

| ~131.0, ~130.0, ~129.5, ~129.0 | Ar-C H | Aromatic carbons with attached protons. |

| ~54.0 | O-C H₃ | Methoxy carbon. |

| ~33.5 | Ar-C H₂ | Aliphatic carbon alpha to the quinoxaline ring. |

| ~30.0 | C H₂-COOH | Aliphatic carbon beta to the quinoxaline ring. |

2D NMR: COSY, HSQC, and HMBC

Rationale: 2D NMR experiments reveal correlations between nuclei, which is essential for assembling the molecular fragments identified in 1D NMR.

-

COSY (Correlation Spectroscopy): Shows correlations between protons that are coupled to each other (typically over 2-3 bonds).[22][23]

-

HSQC (Heteronuclear Single Quantum Coherence): Shows direct one-bond correlations between protons and the carbons they are attached to.[22][23]

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds). This is the key experiment for connecting quaternary carbons and isolated spin systems.[21][22][23][24]

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 5. jam2026.iitb.ac.in [jam2026.iitb.ac.in]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. echemi.com [echemi.com]

- 9. Interpreting IR Spectra [chemistrysteps.com]

- 10. Molecular Structure Characterisation and Structural Elucidation [intertek.com]

- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 12. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. skyline.ms [skyline.ms]

- 14. High-resolution mass spectrometry of small molecules bound to membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 15. chemguide.co.uk [chemguide.co.uk]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Design, Synthesis, and Molecular Docking Studies of Some New Quinoxaline Derivatives as EGFR Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 19. 1H and 13C NMR identification of unexpected 3,4-dihydroquinoxalines in the syntheses of 1,5-benzodiazepine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. jchps.com [jchps.com]

- 21. emerypharma.com [emerypharma.com]

- 22. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 23. youtube.com [youtube.com]

- 24. Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 3-(3-Methoxyquinoxalin-2-yl)propanoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoxaline Scaffold in Medicinal Chemistry

The quinoxaline ring system, a fusion of benzene and pyrazine rings, represents a privileged scaffold in medicinal chemistry.[1][2] Quinoxaline derivatives exhibit a remarkable breadth of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[3][4][5][6][7] The therapeutic potential of these compounds is intrinsically linked to their physicochemical properties, which govern their absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides a detailed examination of the core physicochemical properties of a specific quinoxaline derivative, 3-(3-Methoxyquinoxalin-2-yl)propanoic acid, offering insights for its potential development as a therapeutic agent.

Core Physicochemical Profile

A comprehensive understanding of a compound's physicochemical properties is fundamental to predicting its behavior in biological systems and guiding its development into a viable drug candidate.

Chemical Identity

-

IUPAC Name: this compound[8]

-

CAS Number: 727682-53-3[8]

-

Molecular Formula: C₁₂H₁₂N₂O₃[8]

-

Canonical SMILES: COC1=NC2=CC=CC=C2N=C1CCC(=O)O[8]

-

InChI Key: CTIQZKAWWUSNIN-UHFFFAOYSA-N[8]

Table 1: Summary of Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 232.23 g/mol | PubChem[8] |

| Melting Point | Not available (A related compound, 3-(3-Oxo-3,4-dihydro-quinoxalin-2-yl)-propionic acid, has a melting point of 262-262.5 °C) | Benchchem[9] |

| Boiling Point | Not available (Predicted) | |

| Aqueous Solubility | >34.8 µg/mL (at pH 7.4) | PubChem[8] |

| pKa (acidic) | Not available (Predicted) | |

| logP | 1.3 (Computed) | PubChem[8] |

Experimental Determination of Physicochemical Properties

The following section outlines standard, field-proven methodologies for the experimental determination of key physicochemical parameters.

Aqueous Solubility

The solubility of a compound is a critical factor influencing its bioavailability. The shake-flask method is a widely accepted technique for determining aqueous solubility.

Protocol: Shake-Flask Method for Aqueous Solubility

-

Preparation of Saturated Solution: An excess amount of this compound is added to a vial containing a phosphate buffer solution (pH 7.4).

-

Equilibration: The vial is sealed and agitated in a temperature-controlled shaker bath (e.g., 25 °C) for a defined period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

-

Quantification: An aliquot of the clear supernatant is carefully removed, filtered, and diluted. The concentration of the dissolved compound is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

References

- 1. journals.asmarya.edu.ly [journals.asmarya.edu.ly]

- 2. benthamdirect.com [benthamdirect.com]

- 3. Synthesis and biological activity of quinoxaline derivatives [wisdomlib.org]

- 4. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 5. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. longdom.org [longdom.org]

- 8. This compound | C12H12N2O3 | CID 1520179 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Biological Activity of Quinoxaline Propanoic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

This guide provides a comprehensive technical overview of the biological activities of quinoxaline propanoic acid derivatives. It is designed to equip researchers, scientists, and drug development professionals with a thorough understanding of the synthesis, biological evaluation, and mechanism of action of this promising class of compounds. This document moves beyond a simple recitation of facts to provide field-proven insights and a causal understanding of experimental choices, ensuring a self-validating and authoritative resource.

Introduction: The Quinoxaline Scaffold in Medicinal Chemistry

The quinoxaline ring system, a fusion of a benzene and a pyrazine ring, is a privileged scaffold in medicinal chemistry.[1][2] Its rigid, planar structure and the presence of nitrogen atoms facilitate interactions with a variety of biological targets through hydrogen bonding, pi-pi stacking, and coordination complexes.[3] This versatility has led to the development of quinoxaline derivatives with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[4][5][6]

The incorporation of a propanoic acid moiety to the quinoxaline core introduces a flexible acidic side chain, which can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. This side chain can participate in additional hydrogen bonding interactions, modulate solubility, and alter the overall shape of the molecule, thereby fine-tuning its binding affinity and selectivity for specific biological targets. This guide will delve into the specifics of these interactions and activities.

Synthesis of Quinoxaline Propanoic Acid Derivatives: A Generalized Approach

The synthesis of quinoxaline propanoic acid derivatives typically involves the condensation of an o-phenylenediamine with a keto-acid or a related dicarbonyl compound.[4] A common precursor is 3-(3-oxo-3,4-dihydro-quinoxalin-2-yl) propionic acid, which can be synthesized via a microwave-assisted reaction between a substituted aromatic diamine and α-ketoglutaric acid.[4] This intermediate can then be further modified to generate a variety of derivatives.

Experimental Protocol: Synthesis of 3-(3-oxo-3,4-dihydro-quinoxalin-2-yl)propionic acid

Objective: To synthesize the key intermediate, 3-(3-oxo-3,4-dihydro-quinoxalin-2-yl)propionic acid.

Materials:

-

Substituted o-phenylenediamine

-

α-Ketoglutaric acid (2-oxopentanedioic acid)

-

Solvent (e.g., ethanol, acetic acid)

-

Microwave reactor

-

Standard laboratory glassware for reaction, work-up, and purification

-

Analytical equipment for characterization (NMR, IR, Mass Spectrometry)

Procedure:

-

Reactant Preparation: In a microwave-safe reaction vessel, dissolve the substituted o-phenylenediamine (1 equivalent) and α-ketoglutaric acid (1 equivalent) in a suitable solvent.

-

Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a specified temperature and time. These parameters should be optimized for the specific substrates being used.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. If not, concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by recrystallization from an appropriate solvent or by column chromatography on silica gel.

-

Characterization: Confirm the structure of the synthesized 3-(3-oxo-3,4-dihydro-quinoxalin-2-yl)propionic acid using spectroscopic techniques such as 1H NMR, 13C NMR, IR, and mass spectrometry.

Causality Behind Experimental Choices:

-

Microwave-assisted synthesis: This method is often chosen to reduce reaction times and improve yields compared to conventional heating methods.[5]

-

Choice of Solvent: The solvent is selected based on the solubility of the reactants and its ability to absorb microwave energy efficiently.

-

Purification Method: The choice between recrystallization and column chromatography depends on the purity of the crude product and the nature of the impurities.

Anticancer Activity of Quinoxaline Propanoic Acid Derivatives

Quinoxaline derivatives are well-documented for their potent anticancer activities, and the addition of a propanoic acid side chain has led to the discovery of highly active compounds.[3][7][8]

Mechanism of Action

The anticancer mechanism of quinoxaline propanoic acid derivatives is often multifaceted and can involve:

-

Enzyme Inhibition: A prominent example is the inhibition of vascular endothelial growth factor receptor-2 (VEGFR-2), a key player in tumor angiogenesis.[9][10] By blocking the ATP-binding site of VEGFR-2, these compounds can inhibit the signaling cascade that leads to the formation of new blood vessels, thereby starving the tumor of essential nutrients.

-

Induction of Apoptosis: Many quinoxaline derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells.[9][10] This can be achieved through the modulation of various apoptotic pathways, including the upregulation of pro-apoptotic proteins like Bax and caspases, and the downregulation of anti-apoptotic proteins like Bcl-2.[10]

-

Cell Cycle Arrest: These compounds can also interfere with the normal progression of the cell cycle, leading to arrest at specific phases, such as G2/M.[9][10] This prevents cancer cells from dividing and proliferating.

Diagram: Proposed Anticancer Mechanism of Action

Caption: Proposed anticancer mechanisms of quinoxaline propanoic acid derivatives.

Structure-Activity Relationship (SAR)

The biological activity of quinoxaline propanoic acid derivatives is highly dependent on their structural features. Key SAR insights include:

-

Substitution on the Quinoxaline Ring: The presence and position of substituents on the quinoxaline core can significantly impact activity. For instance, the antitumor agent 2-{4-[(7-chloro-2-quinoxalinyl)oxy]phenoxy}propionic acid (XK469) highlights the importance of a chloro substituent at the 7-position.[7]

-

Nature of the Linker: The connection between the quinoxaline core and the propanoic acid moiety can influence the molecule's conformation and binding affinity.

-

Modifications of the Propanoic Acid Chain: Esterification or amidation of the carboxylic acid can modulate the compound's lipophilicity and cell permeability, thereby affecting its biological activity.[8]

Quantitative Data: In Vitro Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected quinoxaline propanoic acid derivatives and related compounds against various cancer cell lines.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| XK469 | - | Broadly active antitumor agent | [7] |

| Compound 11e | HepG-2 (Liver) | 2.1 | [9][10] |

| MCF-7 (Breast) | 3.4 | [9][10] | |

| Compound 11g | HepG-2 (Liver) | 9.8 | [9][10] |

| MCF-7 (Breast) | 7.5 | [9][10] | |

| Compound 12e | HepG-2 (Liver) | 5.3 | [9][10] |

| MCF-7 (Breast) | 6.1 | [9][10] | |

| Compound 12g | HepG-2 (Liver) | 4.2 | [9][10] |

| MCF-7 (Breast) | 5.8 | [9][10] | |

| N-Alkyl 3-((3-phenyl-quinoxalin-2-yl)sulfanyl)propanamides | HCT-116 (Colon) | 1.9 | [8] |

| MCF-7 (Breast) | 2.3 | [8] |

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic effect of quinoxaline propanoic acid derivatives on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., MCF-7, HepG-2, HCT-116)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Quinoxaline propanoic acid derivatives (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO, isopropanol with HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the quinoxaline propanoic acid derivatives for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Solubilization: Add the solubilization buffer to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity of Quinoxaline Propanoic Acid Derivatives

Quinoxaline derivatives have demonstrated significant potential as antimicrobial agents.[6][11][12][13][14] While specific data on propanoic acid derivatives is more limited, the general principles of their antimicrobial action can be inferred.

Mechanism of Action

The antimicrobial activity of quinoxaline derivatives is believed to stem from their ability to:

-

Inhibit DNA Gyrase: This enzyme is crucial for bacterial DNA replication, and its inhibition leads to bacterial cell death.

-

Intercalate with DNA: The planar quinoxaline ring can insert itself between the base pairs of DNA, disrupting its normal function.

-

Generate Reactive Oxygen Species (ROS): Some quinoxaline derivatives can induce oxidative stress in microbial cells, leading to damage of cellular components and ultimately cell death.

Diagram: Antimicrobial Evaluation Workflow

Caption: A typical workflow for evaluating the antimicrobial activity of novel compounds.

Quantitative Data: Antimicrobial Activity

Anti-inflammatory Activity of Quinoxaline Propanoic Acid Derivatives

Quinoxaline derivatives have also been investigated for their anti-inflammatory properties.[5][15]

Mechanism of Action

The anti-inflammatory effects of these compounds are often attributed to their ability to inhibit key inflammatory mediators, such as:

-

Lipoxygenase (LOX): Inhibition of this enzyme can reduce the production of leukotrienes, which are potent inflammatory mediators.[5]

-

Cyclooxygenase (COX): Inhibition of COX enzymes can decrease the synthesis of prostaglandins, which are involved in pain and inflammation.

One study reported that a novel quinoxaline derivative showed a significant in vivo anti-inflammatory effect (41% inhibition) in a carrageenan-induced edema model, which was comparable to the standard drug indomethacin (47% inhibition).[5] Another study on quinoline-related carboxylic acid derivatives, which share structural similarities, also demonstrated appreciable anti-inflammatory activities.[16][17]

Conclusion and Future Directions

Quinoxaline propanoic acid derivatives represent a versatile and promising class of compounds with a wide range of biological activities. Their demonstrated efficacy as anticancer, antimicrobial, and anti-inflammatory agents warrants further investigation. Future research should focus on:

-

Synthesis of novel derivatives: To expand the chemical space and improve the potency and selectivity of these compounds.

-

In-depth mechanistic studies: To fully elucidate the molecular targets and signaling pathways involved in their biological activities.

-

In vivo studies: To evaluate the efficacy and safety of the most promising candidates in preclinical animal models.

-

Structure-based drug design: To rationally design next-generation quinoxaline propanoic acid derivatives with optimized pharmacological profiles.

The continued exploration of this chemical scaffold holds significant promise for the development of new and effective therapeutic agents to address a variety of human diseases.

References

- 1. Synthesis and biological activity of quinoxaline derivatives [wisdomlib.org]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 5. Synthesis and biological evaluation of new quinoxaline derivatives as antioxidant and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 7. Part 3: synthesis and biological evaluation of some analogs of the antitumor agents, 2-{4-[(7-chloro-2-quinoxalinyl)oxy]phenoxy}propionic acid, and 2-{4-[(7-bromo-2-quinolinyl)oxy]phenoxy}propionic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Discovery of new 3-methylquinoxalines as potential anti-cancer agents and apoptosis inducers targeting VEGFR-2: design, synthesis, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis of novel antibacterial and antifungal quinoxaline derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. Evaluation of the Antibacterial Activity of Quinoxaline Derivative Compound Against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Elucidating the Potential Mechanism of Action for 3-(3-Methoxyquinoxalin-2-yl)propanoic acid: An Investigative Technical Guide

Abstract: The elucidation of a novel compound's mechanism of action (MoA) is a foundational challenge in drug discovery and chemical biology.[1][2] This guide addresses the specific case of 3-(3-Methoxyquinoxalin-2-yl)propanoic acid, a molecule for which the MoA is not publicly established.[3] Rather than presenting a known pathway, this document provides a comprehensive, scientifically rigorous framework for its discovery. We outline a multi-tiered investigative strategy, beginning with an analysis of its core chemical scaffold, proceeding to computational target prediction, and culminating in a detailed experimental workflow. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed protocols to systematically uncover the biological targets and pathways modulated by this and other novel chemical entities.

Introduction: The Challenge of the Unknown

This compound is a distinct chemical entity whose specific biological function and mechanism of action (MoA) remain uncharacterized in peer-reviewed literature.[3] The process of identifying the precise biochemical interaction through which a compound produces its pharmacological effect is critical for rational drug development, enabling the optimization of efficacy and the anticipation of potential side effects.[4] This guide provides the strategic and tactical framework necessary to move this compound from a structural entity to a tool with a well-defined biological purpose.

Part 1: Structural Scaffolding and Class-Based Hypothesis Generation

The chemical structure of a compound provides the initial clues to its potential biological activity. The molecule is built upon a quinoxaline core, a privileged scaffold in medicinal chemistry.

The Quinoxaline Core: A Hub of Biological Activity

Quinoxaline, a fused bicyclic system of benzene and pyrazine rings, is the structural foundation for numerous compounds with a vast array of pharmacological activities.[5] Derivatives of this scaffold have been successfully developed as antibacterial, antifungal, antiviral, anti-inflammatory, and notably, anticancer agents.[6][7][8][9][10] Several quinoxaline-based drugs are used clinically, including the anticancer kinase inhibitor Erdafitinib and antiviral agents like Glecaprevir.[6]

The prevalence of quinoxalines as kinase inhibitors is particularly noteworthy.[7][11][12] Kinases are crucial nodes in cellular signaling, and their dysregulation is a hallmark of cancer and inflammatory diseases. The planar, aromatic nature of the quinoxaline ring is well-suited to occupy the adenine-binding pocket of many kinases. This strong precedent allows for the formulation of our first primary hypothesis.

Hypothesis 1: The compound acts as a protein kinase inhibitor, interfering with cellular signaling pathways.

Part 2: In Silico Target Prediction – A Data-Driven Starting Point

Before embarking on resource-intensive wet-lab experiments, computational (in silico) methods can generate valuable, testable hypotheses.[13][14] These approaches leverage vast databases of known drug-target interactions to predict the most probable biological targets for a novel molecule based on its structural and chemical similarity to known ligands.[15][16]

Recommended In Silico Workflow

-

Ligand-Based Target Prediction: Utilize web servers like SwissTargetPrediction, PharmMapper, or similar platforms.[15][17] These tools compare the 2D and 3D features of this compound against a library of thousands of bioactive compounds with known targets.[17] The output is a ranked list of potential protein targets, providing a focused set of initial hypotheses.

-

Molecular Docking: Once a high-probability target class (e.g., a specific kinase family) is identified, molecular docking studies can be performed. This involves computationally modeling the interaction between the compound and the three-dimensional structure of the putative target protein. This can predict the binding mode and estimate binding affinity, further strengthening the hypothesis.

The results from these computational analyses can refine our initial broad hypothesis into more specific ones.

Hypothesis 2 (Refined): The compound selectively targets kinases within the Tyrosine Kinase or PI3K families, based on common quinoxaline activity profiles.[12]

Hypothesis 3 (Alternative): The compound interacts with a non-kinase target, such as a dehydrogenase or a protease, as predicted by in silico screening.

Part 3: An Integrated Experimental Workflow for MoA Elucidation

The following section details a systematic, multi-tiered approach to experimentally validate or refute the generated hypotheses and uncover the compound's MoA.

Tier 1: Phenotypic Screening - Defining the Biological Effect

The first step is to understand the compound's effect on a biological system without a preconceived target bias.

Experiment 1A: Broad-Spectrum Cell Proliferation Assay

-

Objective: To identify if the compound has cytotoxic or cytostatic effects and to determine the sensitive cell lines.

-

Protocol:

-

Cell Panel: Screen the compound against a diverse panel of cancer cell lines (e.g., the NCI-60 panel).

-

Assay: Utilize a standard cell viability assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay or an MTS assay.

-

Dose-Response: Test the compound across a wide range of concentrations (e.g., 1 nM to 100 µM) for 48-72 hours.

-

Analysis: Calculate the GI50 (concentration for 50% growth inhibition) for each cell line. A potent and differential response across the panel can provide clues to the underlying mechanism.[11]

-

| Parameter | Description | Example Value |

| Cell Line Panel | NCI-60 or similar diverse cancer cell line panel | K-562, HeLa, MCF-7 |

| Concentration Range | Logarithmic dilution series | 1 nM - 100 µM |

| Incubation Time | Duration of compound exposure | 72 hours |

| Readout | Luminescence (ATP levels) or Absorbance (formazan) | Relative Luminescence Units (RLU) |

| Key Metric | GI50 / IC50 | 50 nM in K-562 cells |

Tier 2: Target Identification – Finding the Binding Partner(s)

If a consistent and potent phenotypic effect is observed, the next stage is to identify the direct molecular target(s) of the compound. Chemoproteomics is a powerful, unbiased approach for this purpose.[18][19][20]

Experiment 2A: Affinity-Based Chemoproteomics

-

Objective: To isolate and identify proteins from a complex cell lysate that directly bind to the compound.[21][22]

-

Workflow:

-

Probe Synthesis: Synthesize an analogue of the compound with a linker and a reactive group (e.g., an alkyne tag) for attachment to a solid support.

-

Immobilization: Covalently attach the probe to agarose or magnetic beads.

-

Affinity Pulldown: Incubate the beads with a total cell lysate from a sensitive cell line. Target proteins will bind to the immobilized compound.

-

Washing & Elution: Wash away non-specific binders. Elute the specifically bound proteins.

-

Identification: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Validation: A parallel experiment including an excess of the free (non-immobilized) compound should be run. True targets will show reduced binding to the beads in the presence of the free competitor.[19]

-

Caption: High-level workflow for affinity-based target identification.

Tier 3: Target Validation and Mechanistic Characterization

Once putative targets are identified, they must be validated. This involves confirming direct, specific binding and characterizing the functional consequences of that interaction.

Experiment 3A: Direct Binding Confirmation (Biophysical)

-

Objective: To quantitatively measure the binding affinity between the compound and a purified recombinant target protein.

-

Recommended Method: Isothermal Titration Calorimetry (ITC)

-

Principle: ITC directly measures the heat released or absorbed when a compound binds to its target, providing a complete thermodynamic profile of the interaction in a single experiment.[23][24][25]

-

Protocol:

-

Place the purified recombinant target protein in the ITC sample cell.

-

Load the compound into the titration syringe.

-

Perform a series of small injections of the compound into the protein solution.

-

Measure the heat change after each injection.

-

Fit the data to a binding model to determine the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH).[26][27]

-

-

Experiment 3B: Cellular Target Engagement

-

Objective: To confirm that the compound binds to its target within the complex environment of a living cell.

-

Recommended Method: Cellular Thermal Shift Assay (CETSA®)

-

Principle: Ligand binding stabilizes a target protein against heat-induced denaturation.[28][29][30] This change in thermal stability is a direct proxy for target engagement.[31][32]

-

Protocol:

-

Treat intact cells with the compound or a vehicle control.

-

Heat aliquots of the treated cells across a range of temperatures.

-

Lyse the cells and separate the soluble protein fraction from the precipitated (denatured) fraction by centrifugation.

-

Quantify the amount of soluble target protein remaining at each temperature using Western Blot or Mass Spectrometry.

-

Result: A positive result is a shift in the melting curve to a higher temperature in the compound-treated cells compared to the control, confirming engagement.[30][32]

-

-

Caption: Hypothetical signaling cascade for MoA characterization.

Experiment 3C: Functional Consequence Analysis

-

Objective: To measure the effect of target engagement on downstream cellular signaling.

-

Protocol (assuming a kinase target):

-

Treat sensitive cells with the compound at various concentrations and time points.

-

Prepare cell lysates.

-

Use Western Blotting to analyze the phosphorylation status of known downstream substrates of the target kinase.

-

A decrease in the phosphorylation of a substrate protein following compound treatment provides functional evidence of target inhibition.

-

Part 4: Data Synthesis and Model Refinement

The final step is to integrate the data from all tiers of the investigation to build a cohesive model for the compound's mechanism of action.

-

Phenotypic Data: Establishes the cellular consequence (e.g., anti-proliferative activity).

-

Target ID Data: Unambiguously identifies the direct binding partner(s).

-

Biophysical & Cellular Engagement Data: Confirms direct binding and quantifies the interaction in a cellular context.

-

Functional Data: Connects the direct binding event to the observed cellular phenotype.

A successful investigation will demonstrate a clear line from the compound's direct binding to a specific target, through the modulation of its downstream pathway, to the ultimate cellular effect. This comprehensive understanding is the cornerstone of advancing a novel compound in any research or drug development pipeline.

References

- 1. Computational analyses of mechanism of action (MoA): data, methods and integration - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Elucidating Compound Mechanism of Action by Network Perturbation Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C12H12N2O3 | CID 1520179 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Mechanism of action - Wikipedia [en.wikipedia.org]

- 5. ijpsjournal.com [ijpsjournal.com]

- 6. Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 9. Synthesis and biological activity of quinoxaline derivatives [wisdomlib.org]

- 10. researchgate.net [researchgate.net]

- 11. Understanding the mechanism of action of pyrrolo[3,2-b]quinoxaline-derivatives as kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. In Silico Target Prediction for Small Molecules. (2019) | Ryan Byrne | 34 Citations [scispace.com]

- 15. In Silico Target Prediction - Creative Biolabs [creative-biolabs.com]

- 16. In Silico Target Prediction for Small Molecules [ouci.dntb.gov.ua]

- 17. bio.tools · Bioinformatics Tools and Services Discovery Portal [bio.tools]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

- 20. Chemoproteomic approaches to drug target identification and drug profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Elucidating the Mechanisms of Action of Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Isothermal titration calorimetry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. reactionbiology.com [reactionbiology.com]

- 25. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]

- 26. ITC - Creative Biolabs [creative-biolabs.com]

- 27. ITC for Binding Characterization in Pharmaceutical Research [tainstruments.com]

- 28. CETSA [cetsa.org]

- 29. news-medical.net [news-medical.net]

- 30. annualreviews.org [annualreviews.org]

- 31. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 32. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Origins of 3-(3-Methoxyquinoxalin-2-yl)propanoic Acid: A Technical Review of a Molecule in the Shadows

An In-Depth Exploration for Researchers, Scientists, and Drug Development Professionals

A Legacy of Discovery: The Quinoxaline Scaffold

The story of quinoxaline chemistry begins in the late 19th century, with the pioneering work of chemists like Körner and Hinsberg.[1][2] Their foundational discovery involved the condensation reaction of o-phenylenediamines with 1,2-dicarbonyl compounds, a robust and versatile method that opened the door to a vast new class of nitrogen-containing heterocyclic compounds.[1][2][3] This fundamental reaction remains a cornerstone of quinoxaline synthesis to this day, albeit with numerous refinements and variations developed over the subsequent decades.[4]

Quinoxaline derivatives quickly garnered significant interest due to their diverse and potent biological activities.[5][6][7][8] The quinoxaline scaffold is a key feature in a range of pharmacologically active agents, exhibiting properties that include anticancer, antimicrobial, antiviral, and anti-inflammatory activities.[5][6][7][8] This broad therapeutic potential has cemented the quinoxaline core as a "privileged scaffold" in medicinal chemistry, a molecular framework that is predisposed to interacting with biological targets.

The Probable Genesis: A Hypothetical Retrosynthesis

In the absence of direct evidence for the discovery of 3-(3-Methoxyquinoxalin-2-yl)propanoic acid, we can infer its likely synthetic origins based on established methodologies for constructing functionalized quinoxalines. The structure suggests a multi-step synthesis, likely commencing with the formation of a quinoxaline core, followed by functional group manipulations.

A plausible synthetic pathway would likely involve the condensation of o-phenylenediamine with a suitably substituted 1,2-dicarbonyl compound. The presence of the propanoic acid side chain and the methoxy group dictates the specific nature of the required precursors.

Hypothesized Synthetic Workflow

Caption: A plausible synthetic pathway to this compound.

A Field in Constant Evolution: Modern Synthetic Approaches

While the classical condensation method remains relevant, the synthesis of quinoxalines has been significantly advanced through the development of more efficient and environmentally benign protocols.[4] Modern approaches often utilize transition-metal-free catalysis, microwave-assisted reactions, and one-pot procedures to improve yields, reduce reaction times, and minimize waste.[1][4] These innovations have expanded the accessibility and diversity of the quinoxaline library, enabling the synthesis of increasingly complex and tailored derivatives for drug discovery and materials science.

The Unwritten Chapter: Potential Applications and Future Directions

The intended application of this compound at the time of its initial synthesis remains a matter of speculation. The presence of a carboxylic acid group suggests its potential use as a building block in further synthetic transformations, perhaps for the creation of amides, esters, or other derivatives for biological screening. The quinoxaline-2-carboxylic acid moiety, in particular, has been investigated for its antimycobacterial properties.[9][10]

The discovery of novel quinoxaline derivatives continues to be a vibrant area of research.[6][11] The exploration of their therapeutic potential, particularly in oncology, is a major focus.[5][12] While the history of this compound is currently a void in the scientific record, its existence points to the ongoing efforts to explore the chemical space around the quinoxaline scaffold. Future research may yet uncover the story of this enigmatic molecule and its place within the broader landscape of medicinal chemistry.

References

- 1. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Methods of Preparation of Quinoxalines | Encyclopedia MDPI [encyclopedia.pub]

- 4. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and biological activity of quinoxaline derivatives [wisdomlib.org]

- 8. A review on the therapeutic potential of quinoxaline derivatives [wisdomlib.org]

- 9. Synthesis, Biological Evaluation, and In Silico Modeling of N-Substituted Quinoxaline-2-Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential [mdpi.com]

- 11. Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. Discovery of indeno[1,2-b]quinoxaline derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-(3-Methoxyquinoxalin-2-yl)propanoic Acid and its Structural Analogs for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The quinoxaline scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its diverse and potent biological activities. This technical guide provides an in-depth exploration of 3-(3-methoxyquinoxalin-2-yl)propanoic acid, a representative member of this class, and its structural analogs. While specific data on the title compound is limited, this document leverages the extensive body of research on analogous quinoxaline derivatives to present a comprehensive resource for researchers. We will delve into a proposed synthetic pathway for this compound, detail robust protocols for evaluating its potential anticancer activity, and analyze the critical structure-activity relationships (SAR) that govern the efficacy of this compound class. This guide is designed to be a practical and authoritative resource, empowering researchers to design, synthesize, and evaluate novel quinoxaline-based therapeutic agents.

The Quinoxaline Scaffold: A Cornerstone in Medicinal Chemistry

Quinoxalines, bicyclic heteroaromatic compounds formed by the fusion of a benzene and a pyrazine ring, are of significant interest in drug discovery.[1][2] Their planar structure and ability to participate in various non-covalent interactions allow them to bind to a wide range of biological targets, including enzymes and receptors.[3] Consequently, quinoxaline derivatives have demonstrated a broad spectrum of pharmacological properties, including anticancer, antiviral, antimicrobial, and anti-inflammatory activities.[1][4][5] The amenability of the quinoxaline core to chemical modification at various positions provides a versatile platform for the synthesis of diverse compound libraries, facilitating the optimization of therapeutic properties.[4]

Synthesis of this compound: A Proposed Pathway

Diagram of the Proposed Synthetic Workflow

Caption: Proposed multi-step synthesis of the target compound.

Experimental Protocol: A Step-by-Step Guide

Step 1: Synthesis of Ethyl 3-(3-oxo-3,4-dihydroquinoxalin-2-yl)propanoate

This initial step involves the condensation of an o-phenylenediamine with a suitable keto-ester.

-

Reaction Setup: To a solution of o-phenylenediamine (1.0 eq) in ethanol, add diethyl 2-oxosuccinate (1.05 eq).

-

Reaction Conditions: Reflux the mixture for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure. The resulting crude product can be purified by recrystallization from ethanol to yield ethyl 3-(3-oxo-3,4-dihydroquinoxalin-2-yl)propanoate.

Step 2: Synthesis of Ethyl 3-(3-chloroquinoxalin-2-yl)propanoate

The hydroxyl group of the quinoxalinone is converted to a chloro group, a key intermediate for introducing the methoxy group.

-

Reaction Setup: Suspend ethyl 3-(3-oxo-3,4-dihydroquinoxalin-2-yl)propanoate (1.0 eq) in phosphorus oxychloride (POCl₃, 5-10 eq).

-

Reaction Conditions: Heat the mixture at reflux for 2-3 hours. Monitor the reaction by TLC.

-

Work-up and Purification: After completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring. The precipitated solid is filtered, washed with cold water, and dried. The crude product can be purified by column chromatography on silica gel.

Step 3: Synthesis of Ethyl 3-(3-methoxyquinoxalin-2-yl)propanoate

A nucleophilic substitution reaction is employed to introduce the methoxy group.

-

Reaction Setup: Dissolve ethyl 3-(3-chloroquinoxalin-2-yl)propanoate (1.0 eq) in dry methanol.

-

Reaction Conditions: Add a solution of sodium methoxide (1.1 eq) in methanol dropwise at room temperature. Stir the reaction mixture for 1-2 hours.

-

Work-up and Purification: Quench the reaction with water and extract the product with a suitable organic solvent like ethyl acetate. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated. The product can be purified by column chromatography.

Step 4: Synthesis of this compound

The final step is the hydrolysis of the ester to the carboxylic acid.

-

Reaction Setup: Dissolve ethyl 3-(3-methoxyquinoxalin-2-yl)propanoate (1.0 eq) in a mixture of ethanol and water.

-

Reaction Conditions: Add an aqueous solution of sodium hydroxide (2.0 eq) and stir the mixture at room temperature overnight.

-

Work-up and Purification: After the reaction is complete, acidify the mixture with dilute hydrochloric acid to precipitate the product. The solid is then filtered, washed with water, and dried to afford this compound.

Biological Evaluation: A Framework for Anticancer Screening

Given the well-established anticancer potential of quinoxaline derivatives, a systematic evaluation of this compound against various cancer cell lines is warranted.[2][8] The following protocols provide a robust framework for this investigation.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[9][10][11][12]

Protocol:

-

Cell Seeding: Plate cancer cells (e.g., HeLa, A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with serial dilutions of this compound for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Apoptosis Detection (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[13][14][15][16]

Protocol:

-

Cell Treatment: Treat cancer cells with the test compound at its IC₅₀ concentration for 24-48 hours.

-

Cell Staining: Harvest the cells and resuspend them in Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) and incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Data Interpretation:

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Diagram of Apoptosis Detection Workflow

Caption: Workflow for assessing apoptosis induction.

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[17][18][19][20][21]

Protocol:

-

Cell Treatment: Treat cancer cells with the test compound for 24 hours.

-

Cell Fixation: Harvest the cells and fix them in cold 70% ethanol.

-

Cell Staining: Resuspend the fixed cells in a solution containing propidium iodide and RNase A.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Generate a histogram to visualize the cell cycle distribution and quantify the percentage of cells in each phase.

Structure-Activity Relationship (SAR) of Quinoxaline Analogs

The biological activity of quinoxaline derivatives is highly dependent on the nature and position of substituents on the quinoxaline ring.[2][3][8] Understanding these SARs is crucial for the rational design of more potent and selective analogs.

Key SAR Insights from Analog Studies:

-

Substituents at the 2 and 3-positions: The nature of the groups at these positions significantly influences anticancer activity. Aromatic and heteroaromatic substitutions are common. For instance, studies have shown that 2,3-difuranyl derivatives can be more potent than their 2,3-diphenyl counterparts.[3]

-

The Propanoic Acid Side Chain: The presence and nature of the side chain at the 2-position are critical. The carboxylic acid group can be important for interacting with biological targets or for improving pharmacokinetic properties. Esterification or amidation of the carboxylic acid can modulate activity and drug-like properties.[7]

-

The Methoxy Group: The methoxy group at the 3-position is an electron-donating group that can influence the electronic properties of the quinoxaline ring system, potentially affecting its interaction with target molecules. Replacing it with other alkoxy groups or electron-withdrawing groups would be a logical step in SAR exploration.[7]

-

Substituents on the Benzene Ring: Substitution on the benzene portion of the quinoxaline core can also impact activity. Electron-withdrawing or electron-donating groups can be introduced to fine-tune the electronic and steric properties of the molecule.

Diagram of Key SAR Points for Quinoxaline Analogs

Caption: Key structural features influencing the activity of quinoxaline derivatives.

Conclusion and Future Directions

This compound and its structural analogs represent a promising class of compounds for the development of novel anticancer therapeutics. This technical guide has provided a comprehensive framework for their synthesis and biological evaluation. While the specific properties of the title compound remain to be elucidated, the proposed synthetic route and the detailed protocols for anticancer screening offer a clear path forward for its investigation. Future research should focus on the synthesis and biological testing of a library of analogs with systematic modifications to the quinoxaline core and its substituents. This will enable the development of a detailed SAR, leading to the identification of lead compounds with optimized potency, selectivity, and pharmacokinetic profiles for further preclinical and clinical development.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 7. mdpi.com [mdpi.com]

- 8. Design, synthesis and structure-activity relationship of novel quinoxaline derivatives as cancer chemopreventive agent by inhibition of tyrosine kinase receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 13. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 14. researchgate.net [researchgate.net]

- 15. kumc.edu [kumc.edu]

- 16. documents.thermofisher.com [documents.thermofisher.com]

- 17. Flow cytometry with PI staining | Abcam [abcam.com]

- 18. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]

- 19. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 20. corefacilities.iss.it [corefacilities.iss.it]

- 21. ucl.ac.uk [ucl.ac.uk]

Spectroscopic Blueprint of a Quinoxaline-Based Carboxylic Acid: A Technical Guide to 3-(3-Methoxyquinoxalin-2-yl)propanoic Acid

This technical guide provides an in-depth analysis of the spectroscopic characteristics of 3-(3-Methoxyquinoxalin-2-yl)propanoic acid, a molecule of interest to researchers in medicinal chemistry and drug development. The quinoxaline scaffold is a privileged structure in pharmacology, and understanding the nuanced spectroscopic signature of its derivatives is paramount for unambiguous identification, purity assessment, and structural elucidation in complex biological and chemical systems. This document moves beyond a simple recitation of data, offering insights into the rationale behind the expected spectral features and providing robust, field-tested protocols for data acquisition.

Molecular Structure and Overview

This compound (C₁₂H₁₂N₂O₃, Molecular Weight: 232.23 g/mol ) incorporates a methoxy-substituted quinoxaline core linked to a propanoic acid side chain. This unique combination of a heterocyclic aromatic system, an ether linkage, and a carboxylic acid functional group gives rise to a distinct and interpretable spectroscopic profile. This guide will dissect the expected ¹H NMR, ¹³C NMR, IR, and MS data, providing a comprehensive reference for scientists working with this and related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination. For this compound, both ¹H and ¹³C NMR will provide a wealth of information regarding the electronic environment of each atom and the connectivity within the molecule.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is anticipated to reveal distinct signals for the aromatic protons of the quinoxaline ring, the methylene protons of the propanoic acid chain, the methoxy protons, and the acidic proton of the carboxyl group. The chemical shifts are influenced by the electron-withdrawing nature of the quinoxaline ring and the electronic effects of the methoxy and carboxylic acid substituents.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Carboxylic Acid (-COOH) | ~12.0 - 13.0 | Singlet (broad) | - | 1H |

| Quinoxaline Aromatic (H5/H8) | ~8.0 - 8.2 | Multiplet | 2H | |

| Quinoxaline Aromatic (H6/H7) | ~7.7 - 7.9 | Multiplet | 2H | |

| Methoxy (-OCH₃) | ~4.1 | Singlet | - | 3H |

| Methylene (-CH₂-COOH) | ~3.4 | Triplet | ~7-8 | 2H |

| Methylene (-CH₂-Quinoxaline) | ~3.0 | Triplet | ~7-8 | 2H |

Causality Behind the Chemical Shifts: The protons on the benzene portion of the quinoxaline ring (H5-H8) are expected to be in the downfield aromatic region (7.7-8.2 ppm) due to the deshielding effect of the aromatic ring current. The exact splitting pattern will be a complex multiplet due to ortho, meta, and para coupling. The methoxy protons (-OCH₃) will appear as a sharp singlet around 4.1 ppm, a typical region for methoxy groups attached to an aromatic ring. The two methylene groups of the propanoic acid side chain will appear as two distinct triplets. The methylene group adjacent to the carboxylic acid will be more deshielded (~3.4 ppm) than the methylene group attached to the quinoxaline ring (~3.0 ppm). The acidic proton of the carboxylic acid is highly deshielded and will appear as a broad singlet at a very downfield chemical shift (12.0-13.0 ppm) and may be exchangeable with D₂O.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The number of unique carbon signals will confirm the overall structure.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Carboxylic Acid (C=O) | ~175 |

| Quinoxaline (C2/C3) | ~155-160 |

| Quinoxaline (C4a/C8a) | ~140-145 |

| Quinoxaline (C5/C8) | ~130-135 |

| Quinoxaline (C6/C7) | ~128-130 |

| Methoxy (-OCH₃) | ~55 |

| Methylene (-CH₂-COOH) | ~35 |

| Methylene (-CH₂-Quinoxaline) | ~30 |

Expert Interpretation: The carbonyl carbon of the carboxylic acid is expected at the most downfield position (~175 ppm). The carbons of the quinoxaline ring will appear in the aromatic region, with the carbons directly attached to the nitrogen atoms (C2 and C3) being the most deshielded. The methoxy carbon will have a characteristic chemical shift around 55 ppm. The two methylene carbons will be found in the aliphatic region, with the carbon alpha to the carbonyl being more downfield than the one attached to the quinoxaline ring.

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids to ensure the observation of the acidic proton.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

-

¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C NMR spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be performed to differentiate between CH, CH₂, and CH₃ groups.

-

2D NMR (Optional but Recommended): For unambiguous assignment of all proton and carbon signals, acquire 2D NMR spectra such as COSY (Correlated Spectroscopy) to establish ¹H-¹H correlations and HSQC (Heteronuclear Single Quantum Coherence) to determine ¹H-¹³C one-bond correlations.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is a powerful tool for the identification of functional groups within a molecule. The IR spectrum of this compound will be characterized by the distinct vibrational modes of the carboxylic acid, the aromatic quinoxaline ring, and the methoxy group.

| Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity |

| O-H Stretch (Carboxylic Acid) | 3300 - 2500 | Broad, Strong |

| C-H Stretch (Aromatic) | 3100 - 3000 | Medium |

| C-H Stretch (Aliphatic) | 3000 - 2850 | Medium |

| C=O Stretch (Carboxylic Acid) | 1720 - 1700 | Strong, Sharp |

| C=N Stretch (Quinoxaline) | 1620 - 1580 | Medium |

| C=C Stretch (Aromatic) | 1600 - 1450 | Medium to Strong |

| C-O Stretch (Ether & Carboxylic Acid) | 1300 - 1000 | Strong |

| O-H Bend (Carboxylic Acid) | 950 - 910 | Medium, Broad |

Authoritative Grounding: The most prominent feature will be the very broad O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer, appearing between 3300 and 2500 cm⁻¹.[1][2] The sharp and intense C=O stretching absorption around 1710 cm⁻¹ is also characteristic of a carboxylic acid.[1][3][4] The aromatic C-H stretching vibrations will be observed just above 3000 cm⁻¹, while the aliphatic C-H stretches will be just below 3000 cm⁻¹. The C=N and C=C stretching vibrations of the quinoxaline ring will appear in the 1620-1450 cm⁻¹ region.[5][6] Strong absorptions in the 1300-1000 cm⁻¹ range will be due to C-O stretching from both the ether and carboxylic acid moieties.

Experimental Protocol for IR Data Acquisition

-

Sample Preparation: The spectrum can be obtained from a solid sample using an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. A background spectrum of the empty ATR crystal or a pure KBr pellet should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Predicted Mass Spectrum

For this compound, the molecular ion peak ([M]⁺˙) is expected at m/z 232. The fragmentation pattern will likely involve the loss of characteristic neutral fragments from the propanoic acid side chain and the quinoxaline ring.

| m/z | Proposed Fragment Ion | Plausible Neutral Loss |

| 232 | [C₁₂H₁₂N₂O₃]⁺˙ | - |

| 187 | [C₁₀H₇N₂O₂]⁺ | -COOH |

| 159 | [C₉H₇N₂O]⁺ | -CH₂CH₂COOH |

| 131 | [C₈H₅N₂]⁺ | -CO from 159 |

Trustworthiness of Fragmentation Pathways: The molecular ion at m/z 232 will confirm the molecular formula. A common fragmentation pathway for carboxylic acids is the loss of the carboxyl group as a radical (-COOH, 45 Da), leading to a fragment at m/z 187.[7][8] Cleavage of the bond between the quinoxaline ring and the propanoic acid side chain would result in a stable quinoxaline-containing fragment at m/z 159. Subsequent loss of carbon monoxide (CO, 28 Da) from this fragment is a common fragmentation pattern for heterocyclic aromatic compounds and would yield an ion at m/z 131.[9]

Experimental Protocol for Mass Spectrometry Data Acquisition

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS). For a non-volatile compound like this, LC-MS is the preferred method.

-

Ionization Method: Electrospray ionization (ESI) is a suitable soft ionization technique that will likely produce a prominent protonated molecule [M+H]⁺ at m/z 233 or a deprotonated molecule [M-H]⁻ at m/z 231, depending on the mode of operation. Electron ionization (EI) can also be used, which would generate the molecular ion [M]⁺˙ at m/z 232 and more extensive fragmentation.

-

Mass Analyzer: A variety of mass analyzers can be used, such as a quadrupole, time-of-flight (TOF), or Orbitrap, to obtain high-resolution mass data, which can confirm the elemental composition of the parent ion and its fragments.

Synthesis of this compound: A Plausible Route

Proposed Synthetic Workflow

Caption: Proposed synthetic pathway for this compound.

Step-by-Step Methodology

-

Step 1: Condensation to form the Quinoxalinone Ring. In a round-bottom flask, dissolve o-phenylenediamine and a stoichiometric equivalent of diethyl 2-oxosuccinate in a mixture of ethanol and a catalytic amount of acetic acid. Reflux the mixture for several hours until thin-layer chromatography (TLC) indicates the consumption of the starting materials. Cool the reaction mixture and collect the precipitated solid, which is the ethyl 3-(3-oxo-3,4-dihydroquinoxalin-2-yl)propanoate intermediate.

-

Step 2: Hydrolysis of the Ester. Dissolve the intermediate from Step 1 in a mixture of ethanol and aqueous sodium hydroxide solution. Stir the mixture at room temperature or with gentle heating until the ester is completely hydrolyzed to the corresponding carboxylic acid, 3-(3-oxo-3,4-dihydroquinoxalin-2-yl)propanoic acid. Acidify the reaction mixture with hydrochloric acid to precipitate the product, which can then be collected by filtration.

-

Step 3: O-Methylation. The quinoxalinone can exist in tautomeric forms, and methylation can occur on the nitrogen or oxygen. To selectively achieve O-methylation, the hydroxyl group of the quinoxalinone can be converted to a better leaving group, such as a chloride, by reacting with a chlorinating agent like thionyl chloride (SOCl₂). The resulting 2-chloroquinoxaline derivative is then reacted with sodium methoxide (NaOMe) in methanol to yield the final product, this compound, via nucleophilic aromatic substitution.

This multi-step synthesis provides a logical and experimentally viable route to the target compound, with each step being a well-documented transformation in organic chemistry.

Conclusion

The spectroscopic data for this compound presents a unique fingerprint arising from its constituent functional groups. This guide provides a detailed, predictive analysis of its NMR, IR, and MS spectra, grounded in established spectroscopic principles and data from related structures. The provided experimental protocols for both synthesis and spectroscopic analysis offer a robust framework for researchers to confidently identify, characterize, and utilize this compound in their scientific endeavors. The synergy of these spectroscopic techniques provides a self-validating system for the structural confirmation of this and analogous quinoxaline derivatives.

References

- 1. Synthesis and antiproliferative activity of 2-oxo-3-phenylquinoxaline derivatives and related compounds against colon cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CN102584803B - Preparation method of high-content quizalofop-P-tefuryl - Google Patents [patents.google.com]

- 3. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]